molecular formula C18H25N3O4 B2354662 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide CAS No. 894043-94-8

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide

Cat. No.: B2354662
CAS No.: 894043-94-8
M. Wt: 347.415
InChI Key: GTMPULMVHVNSGU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Studies

One study investigated the molecular interaction of a related compound, a cannabinoid receptor antagonist, highlighting its binding interaction with the CB1 receptor. This research provides insights into the compound's conformational dynamics and its implications for receptor binding, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Antidepressant and Nootropic Agents

Another study described the synthesis and pharmacological evaluation of compounds for their potential as antidepressant and nootropic agents. This research underscores the importance of structural modification and functional group variation in enhancing pharmacological activities, providing a foundation for further development of CNS active agents (Thomas et al., 2016).

Anti-Inflammatory and Analgesic Agents

Further, novel compounds derived from visnagenone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. This study highlights the therapeutic potential of these compounds, indicating their efficacy as COX inhibitors and their potential for the development of new therapeutic agents (Abu-Hashem et al., 2020).

Antimyotonic Agents

Research into constrained analogues of tocainide for the development of antimyotonic agents has shown that specific modifications can result in compounds with increased potency and use-dependent block of skeletal muscle sodium channels. This work contributes to the search for more effective treatments for myotonic disorders (Catalano et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

A study identified triazine-containing compounds as inhibitors of soluble epoxide hydrolase, revealing their potential in modulating inflammatory responses. This research demonstrates the role of the triazine heterocycle in achieving high potency and selectivity, suggesting these compounds as tools for investigating disease models (Thalji et al., 2013).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-7-6-14(11-16(15)25-2)21-12-13(10-17(21)22)19-18(23)20-8-4-3-5-9-20/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMPULMVHVNSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.